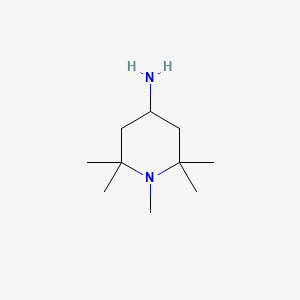

4-Amino-1,2,2,6,6-pentamethylpiperidine

Description

The exact mass of the compound 4-Amino-1,2,2,6,6-pentamethylpiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-1,2,2,6,6-pentamethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,2,2,6,6-pentamethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,6,6-pentamethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXOAAMIQPDTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960968 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40553-78-4, 40327-96-6 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2,2,6,6-pentamethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and reactions of 4-Amino-1,2,2,6,6-pentamethylpiperidine

An In-depth Technical Guide to the Synthesis and Reactions of 4-Amino-1,2,2,6,6-pentamethylpiperidine

Introduction

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS No. 40327-96-6) is a sterically hindered amine that serves as a crucial intermediate in the synthesis of advanced Hindered Amine Light Stabilizers (HALS).[1][2] HALS are a class of additives used to protect polymeric materials from photodegradation, thereby extending their lifespan and performance.[3] The unique structural architecture of 4-Amino-1,2,2,6,6-pentamethylpiperidine, featuring a primary amine for covalent integration and a fully substituted piperidine ring, imparts exceptional stability and functionality. This guide provides a comprehensive overview of its synthesis, chemical properties, and core reactions, with a focus on the mechanistic rationale and practical applications relevant to researchers in polymer chemistry and drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine is presented below.

| Property | Value |

| IUPAC Name | 1,2,2,6,6-pentamethylpiperidin-4-amine |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| CAS Number | 40327-96-6[4] |

| Appearance | Clear or yellowish liquid[2] |

| Boiling Point | 188-189 °C[2] |

| Melting Point | 16-18 °C[2] |

| Density | 0.858 g/cm³ (approx.) |

Part 1: Synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine

The synthesis of this key intermediate can be approached through several strategic pathways. The most industrially viable and chemically robust method involves the reductive amination of a piperidone precursor. This section details the synthesis starting from fundamental building blocks.

Overall Synthetic Workflow

The multi-step synthesis begins with the formation of the core piperidone ring, followed by N-methylation, and concludes with the introduction of the 4-amino group via reductive amination.

Caption: Overall synthetic pathway to the target compound.

Step 1: Synthesis of 1,2,2,6,6-Pentamethyl-4-piperidone (Precursor)

The immediate precursor required for the final reductive amination step is 1,2,2,6,6-pentamethyl-4-piperidone.

Causality Behind Experimental Choices:

The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine, TAA), a readily available industrial chemical produced from the reaction of acetone and ammonia.[5][6] The subsequent N-methylation of the secondary amine in the TAA ring is a critical step. Dimethyl sulfate is an effective and economical methylating agent for this transformation. The reaction is conducted under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity for the attack on the methylating agent.

Experimental Protocol: N-Methylation of TAA

| Step | Procedure |

| 1. Setup | In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2,2,6,6-tetramethylpiperidone (120g), a suitable solvent such as DMAC (300g), and an alkaline substance like sodium hydroxide (100g).[7] |

| 2. Reaction | While stirring, slowly add dimethyl sulfate (90g) dropwise, maintaining the reaction temperature at approximately 45°C. The addition should be completed over 3 hours.[7] |

| 3. Maturation | After the addition is complete, continue to stir the mixture at the same temperature for an additional 7 hours to ensure the reaction goes to completion.[7] |

| 4. Workup | Cool the reaction mixture, filter to remove inorganic salts, and then concentrate the filtrate under reduced pressure.[7] |

| 5. Purification | The crude product is purified by vacuum distillation to yield 1,2,2,6,6-pentamethyl-4-piperidone. Yields can exceed 95%.[7] |

Step 2: Reductive Amination to Yield the Final Product

This final step transforms the ketone functionality of the precursor into the desired primary amine.

Causality Behind Experimental Choices:

Reductive amination is a powerful and direct method for forming amines from carbonyl compounds.[8] The process involves the initial condensation of the ketone with ammonia to form an intermediate imine (or its enamine tautomer), which is then reduced in situ to the corresponding amine.[8] The use of a hydrogenation catalyst like Raney Nickel or Platinum oxide with hydrogen gas is a common and effective method for the reduction step.[8] A significant excess of ammonia is crucial to drive the equilibrium towards imine formation and to minimize a key side reaction: the condensation of the newly formed primary amine product with the starting ketone, which would lead to the formation of a secondary amine impurity.[8]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination of PMP

While specific literature for the N-methylated version is sparse, the protocol is analogous to the well-established synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine (TAD).[1][9]

| Step | Procedure |

| 1. Setup | A high-pressure autoclave is charged with 1,2,2,6,6-pentamethyl-4-piperidone, a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., Raney Nickel or a supported platinum/rhodium catalyst). |

| 2. Ammonia Addition | The reactor is sealed and charged with a significant molar excess of ammonia (typically >5 equivalents). |

| 3. Hydrogenation | The reactor is pressurized with hydrogen gas (pressures can range from 15 to 500 bar) and heated (temperatures can range from 90 to 150°C).[1][8] |

| 4. Reaction Monitoring | The reaction is monitored by the uptake of hydrogen. Once hydrogen consumption ceases, the reaction is deemed complete. |

| 5. Workup | The reactor is cooled, depressurized, and the catalyst is removed by filtration. The solvent and excess ammonia are removed by distillation. |

| 6. Purification | The crude product can be purified by vacuum distillation to yield high-purity 4-Amino-1,2,2,6,6-pentamethylpiperidine. |

Part 2: Reactions and Applications

The reactivity of 4-Amino-1,2,2,6,6-pentamethylpiperidine is dominated by its nucleophilic primary amino group and the unique radical-scavenging ability of its hindered amine core.

Reactions of the 4-Amino Group: Building Block for HALS

The primary amine at the 4-position is a versatile chemical handle for integrating the hindered piperidine moiety into larger molecular structures. This is the cornerstone of its use in creating polymeric and oligomeric HALS. A prime example is its reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Causality Behind Experimental Choices:

Cyanuric chloride possesses three chlorine atoms of decreasing reactivity, allowing for sequential, controlled nucleophilic substitution. By reacting 4-Amino-1,2,2,6,6-pentamethylpiperidine with cyanuric chloride, it can be attached to the triazine ring. Further reactions with other diamines can then build up a polymeric structure, leading to high molecular weight HALS like Chimassorb 944.[10] These larger structures have lower volatility and migration rates within the polymer matrix, leading to more durable and effective stabilization.

Caption: The regenerative Denisov Cycle for HALS activity.

References

- Synthesis And Improvement Of Hindered Amine Light Stabilizers Chimassorb 944. (2008). Thesis.

-

4-Amino-1,2,2,6,6-pentamethylpiperidine. PubChem. Available at: [Link]

-

Gou, X., Liu, D., Hua, C., Zhao, J., & Zhang, W. (2014). Synthesis and properties of multifunctional hindered amine light stabilizers. Heterocyclic Communications, 20(1), 15–20. Available at: [Link]

- Mani, R., Singh, R. P., Chakrapani, S., & Sivaram, S. (1997). Synthesis, characterization and performance evaluation of hindered amine light stabilizer end functionalized poly(ethylene-alt-propene) copolymer. Polymer, 38(7), 1739-1744.

-

Tanimoto, S., Toshimitsu, A., & Inoue, Y. (1991). Synthesis of Hindered Amine Light Stabilizers from 2,2,6,6-Tetramenthyl-4-piperidinone. Bulletin of the Institute for Chemical Research, Kyoto University, 69(3), 234-248. Available at: [Link]

-

Hindered amine light stabilizers. Wikipedia. Available at: [Link]

-

4-Amino-2,2,6,6-tetramethylpiperidine. Wikipedia. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Available at: [Link]

-

Pempidine. Wikipedia. Available at: [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

- Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine. (1998). European Patent EP0863137B1. Google Patents.

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1598-1610. Available at: [Link]

-

4-Amino-2,2,6,6-tetramethylpiperidine. PubChem. Available at: [Link]

-

4-Amino-2,2,6,6-Tetramethylpiperidine (TAD). UL Prospector. Available at: [Link]

-

Reductive Amination Review. Erowid. Available at: [Link]

-

Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Stoichiometric Oxidation of Alcohols. Organic Syntheses. Available at: [Link]

-

Kutyashev, I. B., et al. (2020). The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines. Mendeleev Communications, 30(5), 613-615. Available at: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

- CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone. Google Patents.

-

Reductive Amination. Erowid. Available at: [Link]

-

Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. (2013). Angewandte Chemie International Edition, 52(4), 1238-1242. Available at: [Link]

-

Spinks, A., & Young, E. H. P. (1958). Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. Nature, 181(4620), 1397-1398. Available at: [Link]

- Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone. (2020). Chinese Patent CN110950794A. Google Patents.

Sources

- 1. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pempidine - Wikipedia [en.wikipedia.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 8. Reductive Amination Review [erowid.org]

- 9. 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 10. globethesis.com [globethesis.com]

Spectroscopic Properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine, a key intermediate in pharmaceutical and chemical synthesis. As experimental spectra for this specific compound are not widely published, this document leverages expert analysis of its structural features and comparative data from analogous molecules to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular characterization of this compound.

Molecular Structure and Physicochemical Properties

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS: 40327-96-6) is a sterically hindered cyclic amine with the molecular formula C₁₀H₂₂N₂ and a molecular weight of approximately 170.30 g/mol .[1] Its structure, featuring a piperidine ring with five methyl groups and a primary amine at the 4-position, dictates its unique spectroscopic signature.

| Property | Value | Source |

| IUPAC Name | 1,2,2,6,6-pentamethylpiperidin-4-amine | PubChem[1] |

| Molecular Formula | C₁₀H₂₂N₂ | PubChem[1] |

| Molecular Weight | 170.30 g/mol | PubChem[1] |

| Boiling Point | 215-218 °C | ChemicalBook[2] |

| Refractive Index | 1.4795-1.4815 | ChemicalBook[2] |

| Form | Liquid | ChemicalBook[2] |

| Color | Clear colorless to pale yellow | ChemicalBook[2] |

The presence of both a tertiary amine within the ring and a primary amine substituent, along with significant steric hindrance from the gem-dimethyl groups, are critical factors influencing the spectroscopic outcomes.

Caption: Predicted fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) to induce fragmentation.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. Chromophores, or light-absorbing functional groups, are necessary for a compound to exhibit a UV-Vis spectrum.

4-Amino-1,2,2,6,6-pentamethylpiperidine is a saturated aliphatic amine. It lacks any conjugated systems or other chromophores that absorb light in the 200-800 nm range. Therefore, it is not expected to show any significant absorbance in a standard UV-Vis spectrum. Any observed weak absorbance near the lower end of the UV range (around 200 nm) would be due to n→σ* transitions of the non-bonding electrons on the nitrogen atoms.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, a comprehensive characterization using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented. The provided experimental protocols offer a starting point for the empirical validation of these predictions in a laboratory setting. This guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, facilitating its identification and characterization in various applications.

References

-

4-Amino-2,2,6,6-tetramethylpiperidine. Wikipedia. Available at: [Link]

-

4-Amino-1,2,2,6,6-pentamethylpiperidine. PubChem. Available at: [Link]

-

Pempidine. Wikipedia. Available at: [Link]

-

UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. ResearchGate. Available at: [Link]

Sources

4-Amino-1,2,2,6,6-pentamethylpiperidine reaction mechanisms

The following technical guide details the reaction mechanisms, synthesis, and applications of 4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP). This document is structured for researchers requiring high-fidelity mechanistic insights and reproducible protocols.

Chemical Identity & Core Significance

-

IUPAC Name: 1,2,2,6,6-pentamethylpiperidin-4-amine[][2]

-

CAS Number: 2403-88-5 (often associated with precursors/salts; verify specific batch CAS)

-

Molecular Formula: C₁₀H₂₂N₂

-

Role: Primary intermediate for Hindered Amine Light Stabilizers (HALS), nitroxide radical precursors (TEMPO derivatives), and pharmaceutical building blocks.

Part 1: Structural Analysis & Reactivity Profile

The reactivity of 4-Amino-PMP is defined by the steric disparity between its two nitrogen centers.

-

N(1) Position (Sterically Hindered): The tertiary amine within the piperidine ring is flanked by four methyl groups (C2 and C6 positions). This creates a "steric umbrella" that prevents N-alkylation or nucleophilic attack at this center under standard conditions. It is, however, susceptible to oxidation to form stable nitroxyl radicals.

-

N(4) Position (Primary Amine): The exocyclic amino group at C4 is unhindered relative to the ring nitrogen. It acts as a potent nucleophile, readily undergoing acylation, alkylation, and condensation reactions without interference from the N(1) site.

Data Table 1: Physicochemical Properties

| Property | Value | Relevance to Protocol |

| Boiling Point | ~105°C (at 10 mmHg) | Distillable under vacuum for purification. |

| pKa (Conjugate Acid) | ~11.2 (Ring N), ~10.5 (Exocyclic N) | Strong base; requires anhydrous conditions for acylation. |

| Physical State | Colorless to pale yellow liquid | Air-sensitive; store under inert atmosphere (Ar/N₂). |

| Solubility | Soluble in EtOH, DCM, Toluene | Compatible with standard organic synthesis solvents. |

Part 2: Synthesis & Production Pathways

The industrial and laboratory synthesis typically proceeds via the Reductive Amination of 1,2,2,6,6-pentamethyl-4-piperidinone.

Mechanism 1: Reductive Amination

The transformation involves the condensation of the ketone with ammonia to form a hemiaminal, followed by dehydration to the imine, and finally catalytic hydrogenation.

Pathway Logic:

-

Reagents: NH₃ (g) or NH₄OH, H₂ (gas).

-

Catalyst: Raney Nickel or Ruthenium on Alumina (Ru/Al₂O₃).

-

Conditions: High pressure (50–100 bar), Elevated Temperature (100–150°C).

Critical Insight: The methylation of the ring nitrogen (N1) is usually performed prior to the amination of C4 to prevent poly-alkylation of the primary amine formed at C4.

Figure 1: Step-wise synthesis from Triacetone Amine precursors.[4]

Part 3: Core Reaction Mechanisms

A. Acylation (Amide Formation)

This is the primary reaction for synthesizing HALS additives. The N(4) amine attacks an electrophilic carbonyl (acid chloride or anhydride).

-

Selectivity: The N(1) methyl groups prevent the ring nitrogen from acting as a nucleophile, ensuring 100% regioselectivity for the N(4) position.

-

Protocol Note: An auxiliary base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct, preventing the protonation of the unreacted amine.

B. Oxidation to Nitroxide (TEMPO Derivatives)

4-Amino-PMP is the precursor to 4-amino-TEMPO , a stable radical used in polymerization mediation and spin labeling.

-

Oxidant: Hydrogen Peroxide (H₂O₂) with Sodium Tungstate (Na₂WO₄) catalyst.

-

Mechanism:

-

Electrophilic attack of the oxidant on the N(1) lone pair.

-

Formation of the hydroxylamine intermediate.

-

Further oxidation to the nitroxyl radical (N-O•).

-

-

Stability: The steric bulk of the four methyl groups prevents the disproportionation of the radical, granting it exceptional stability.

Figure 2: Oxidative pathway to stable nitroxyl radicals.

Part 4: Experimental Protocol (Acylation Workflow)

Objective: Synthesis of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acetamide.

Reagents:

-

4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Triethylamine (1.2 eq)[4]

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 4-Amino-PMP (10 mmol) in 50 mL anhydrous DCM. Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.

-

Addition: Add Acetyl Chloride (11 mmol) dropwise via a syringe pump over 20 minutes. Reasoning: Exothermic reaction control to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over MgSO₄.

-

Purification: Remove solvent under reduced pressure. Recrystallize from Hexane/Ethyl Acetate if necessary.

Part 5: Safety & Handling (E-E-A-T)

Toxicity Profile:

-

Acute Toxicity: 4-Amino-PMP is classified as Acute Tox. 3 (Oral) . It is toxic if swallowed.[5]

-

Skin/Eye: Causes severe skin burns and eye damage (Corrosive).

-

Sensitization: Potential skin sensitizer.

Handling Protocols:

-

Engineering Controls: All transfers must occur in a fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of amines. Wear chemical splash goggles and a face shield.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The amine absorbs CO₂ from the air to form carbamates; keep tightly sealed.

References

-

Synthesis of HALS Intermediates

-

Nitroxide Radical Formation

- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.

-

Chemical Properties & Safety

- PubChem Compound Summary for CID 693792: 4-Amino-1,2,2,6,6-pentamethylpiperidine.

-

Reductive Amination Catalysis

-

Reductive amination of 1,6-hexanediol with Ru/Al2O3 catalyst in supercritical ammonia. (Analogous mechanism for hindered amines).[7]

-

Sources

- 2. 4-Amino-1,2,2,6,6-Pentamethylpiperidine Supplier & Manufacturer in China | Specifications, Safety, Price & Applications [pipzine-chem.com]

- 3. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pempidine - Wikipedia [en.wikipedia.org]

- 7. EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine - Google Patents [patents.google.com]

- 8. EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

1,2,2,6,6-pentamethyl-4-aminopiperidine physical constants

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,2,2,6,6-Pentamethyl-4-aminopiperidine

Executive Summary

1,2,2,6,6-Pentamethyl-4-aminopiperidine is a critical hindered amine intermediate used extensively in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical active ingredients.[1] Its steric bulk, provided by the tetra-methyl substitution at the 2 and 6 positions, combined with the N-methyl group, imparts unique lipophilicity and oxidation resistance compared to its non-methylated parent, 2,2,6,6-tetramethyl-4-aminopiperidine.[1] This guide provides a definitive physicochemical profile, validated synthetic pathways, and handling protocols designed for research and industrial scale-up.[1]

Part 1: Chemical Identity & Structural Analysis

Researchers must distinguish this compound from its metabolic precursors and analogues. The "Pentamethyl" designation indicates methylation at the cyclic nitrogen (position 1), which significantly alters basicity and solubility compared to the "Tetramethyl" variant.[1]

| Attribute | Specification |

| Chemical Name | 1,2,2,6,6-Pentamethyl-4-aminopiperidine |

| Common Abbreviations | PMP-Amine, 4-Amino-1,2,2,6,6-pentamethylpiperidine |

| CAS Number | 40327-96-6 (Note: distinct from alcohol precursor CAS 2403-89-6) |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| SMILES | CN1C(C)(C)CC(N)CC1(C)C |

Part 2: Critical Physical Constants

The following data aggregates experimental values and high-confidence predictive models essential for process engineering.

| Property | Value | Context/Conditions |

| Physical State | Liquid | At 20°C (Standard Pressure) |

| Appearance | Colorless to Pale Yellow | Oxidizes to yellow/brown upon air exposure |

| Boiling Point | 215 – 218 °C | At 760 mmHg (Atmospheric) |

| Flash Point | ~72 °C (161.6 °F) | Closed Cup (Combustible Liquid) |

| Density | 0.92 – 0.95 g/mL | At 25°C (Estimate based on ketone analog) |

| Refractive Index | 1.4795 – 1.4815 | At 20°C |

| pKa | ~10.6 – 11.2 | Strongly basic (Primary amine @ C4) |

| Solubility | High | Soluble in MeOH, EtOH, Toluene, Chloroform |

| Hygroscopicity | Moderate | Absorbs atmospheric CO₂ (Carbamate formation) |

Technical Insight: The N-methylation at position 1 lowers the pKa slightly compared to the secondary amine analog due to electronic effects, but it increases lipophilicity, making this variant superior for polymer matrix compatibility.[1]

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 1,2,2,6,6-pentamethyl-4-aminopiperidine typically proceeds via the methylation of the triacetone amine (TAA) derivative, followed by reductive amination.[1]

Mechanism Visualization

The following diagram outlines the industrial route starting from 2,2,6,6-tetramethyl-4-piperidone.

Figure 1: Step-wise synthetic pathway from TAA precursor to final amine.[2]

Detailed Protocol: Reductive Amination

Note: This protocol assumes the starting material is the pentamethyl-piperidone intermediate.

-

Reactor Prep: Purge a high-pressure autoclave with Nitrogen (N₂).

-

Loading: Charge the reactor with 1,2,2,6,6-pentamethyl-4-piperidone (1.0 eq) and Methanol (solvent, 5 volumes).

-

Catalyst: Add Raney Nickel (5-10% w/w) or Ruthenium on Carbon (5% loading). Safety: Raney Ni is pyrophoric.

-

Ammonolysis: Pressurize with anhydrous Ammonia (NH₃) to 5-10 bar.

-

Hydrogenation: Introduce Hydrogen (H₂) gas to a total pressure of 40-60 bar.

-

Reaction: Heat to 80-100°C. Stir vigorously (800+ RPM) for 6-12 hours.

-

Workup: Cool to room temperature. Vent gases carefully (scrubber required). Filter catalyst under inert atmosphere.

-

Purification: Remove solvent via rotary evaporation. Distill residue under vacuum (approx. 100°C at 10 mmHg) to obtain the pure amine.

Part 4: Applications in Drug Development & Polymer Science

Hindered Amine Light Stabilizers (HALS)

This amine is the "anchor" for high-performance HALS. The primary amine group reacts with polymer backbones or triazine linkers to create oligomeric stabilizers.

-

Mechanism: The sterically hindered nitrogen forms a stable nitroxyl radical (NO•) upon oxidation. This radical scavenges alkyl radicals (R•) formed during polymer degradation, regenerating itself in a cyclic "Denisov Cycle."[1]

Pharmaceutical Intermediates

Used as a building block for modifying drug pharmacokinetics.

-

Lipophilicity Modulation: The pentamethyl moiety acts as a lipophilic "grease ball," improving the blood-brain barrier (BBB) permeability of attached pharmacophores.

-

Ganglion Blockers: Historically related to pempidine derivatives used as nicotinic antagonists.

Part 5: Handling, Stability & Analytics

Safety Profile:

-

GHS Classification: Corrosive (Cat 1B), Acute Tox (Oral).[1]

-

Hazard Statements: H314 (Causes severe skin burns), H301 (Toxic if swallowed).[1]

-

PPE: Neoprene gloves, full face shield, and respirator with amine cartridge.[1]

Analytical Workflow

To ensure pharmaceutical or polymer-grade quality, a dual-method validation is required.

Figure 2: Quality Control workflow ensuring purity and stoichiometry.

Titration Method (Amine Value):

-

Dissolve 0.2g of sample in 50mL glacial acetic acid.

-

Titrate with 0.1N Perchloric Acid (HClO₄) in acetic acid.

-

Endpoint detection: Potentiometric (glass electrode).

-

Calculation: Purity % = (Vol × Normality × MW) / (Sample Weight × 10).

References

-

Thermo Scientific Chemicals. (n.d.). 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99%.[1][3][4][5][6] Fisher Scientific.[5] Retrieved February 12, 2026, from [Link][1]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 693792, 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved February 12, 2026, from [Link]

Sources

- 1. 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 [amp.chemicalbook.com]

- 4. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 [chemicalbook.com]

- 5. 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

Technical Monograph: 4-Amino-1,2,2,6,6-pentamethylpiperidine

Architecture, Synthesis, and Bio-Organic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6), a critical hindered amine scaffold used primarily as a precursor for advanced Hindered Amine Light Stabilizers (HALS) and as a functionalized intermediate in pharmaceutical synthesis. Distinct from its N-H analog (4-amino-2,2,6,6-tetramethylpiperidine) and the ganglionic blocker Pempidine, this molecule offers unique basicity and steric properties driven by its N-methylated piperidine core. This guide details its physicochemical profile, industrial synthesis via reductive amination, and its strategic application in drug delivery systems and polymer stabilization.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of 4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP) stems from its steric environment. Unlike primary amines, the nitrogen at position 1 is flanked by four methyl groups (positions 2 and 6) and is itself methylated. This "pentamethyl" configuration significantly alters its pKa and nucleophilicity compared to the tetramethyl (N-H) variant.

Structural Specification

-

IUPAC Name: 1,2,2,6,6-pentamethylpiperidin-4-amine[1]

-

Common Abbreviations: 4-Amino-PMP, PMP-Amine

-

Molecular Formula: C₁₀H₂₂N₂

-

Molecular Weight: 170.30 g/mol

Physicochemical Data Table

| Property | Value | Technical Note |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure; store under inert gas. |

| Boiling Point | 215–218 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| Basicity (pKa) | ~10.6 (Calculated) | The N-Methyl group reduces basicity slightly compared to N-H HALS, reducing interaction with acidic polymer additives. |

| Solubility | Soluble in organic solvents (MeOH, DCM, Toluene) | Limited water solubility due to lipophilic methyl shield. |

| Refractive Index | Useful for purity verification via refractometry. | |

| Flash Point | 93 °C | Class III Combustible Liquid. |

Synthesis & Manufacturing Pathways

The industrial synthesis of 4-Amino-PMP is a multi-step process starting from acetone and ammonia, proceeding through the intermediate Triacetone Amine (TAA). The critical divergence from standard HALS synthesis is the N-methylation step prior to or during functionalization of the 4-position.

Core Synthetic Workflow

-

Precursor Formation: Condensation of acetone and ammonia to form 2,2,6,6-tetramethyl-4-piperidone (TAA).

-

N-Methylation: TAA is methylated (typically using formaldehyde/formic acid via Eschweiler-Clarke or dimethyl sulfate) to yield 1,2,2,6,6-pentamethyl-4-piperidone.

-

Reductive Amination: The ketone at position 4 is converted to a primary amine using ammonia and hydrogen over a metal catalyst (Raney Nickel or Ruthenium).

Pathway Visualization (DOT)

Figure 1: Step-wise synthesis from commodity precursors to the target 4-Amino-PMP.

Reactivity Profile & Mechanistic Applications

3.1 The "N-Methyl" Advantage in HALS

In polymer stabilization, 4-Amino-PMP derivatives are classified as N-alkyl HALS . Unlike N-H HALS, N-methyl derivatives do not interact with acidic species (like pesticide residues or thiosynergists) to form salts. This prevents the deactivation of the stabilizer.

Mechanism (The Denisov Cycle): The N-CH₃ group is not the active radical scavenger itself. It must first be oxidized to the nitroxyl radical (N-O•) via the Denisov Cycle. The N-alkyl group acts as a "latent" stabilizer, extending the service life of the polymer by slowly releasing the active nitroxide species under oxidative stress.

3.2 Pharmaceutical Conjugation

In drug development, the 4-amino group serves as a nucleophilic "handle." It allows researchers to attach the lipophilic, sterically hindered piperidine ring to therapeutic agents.

-

Utility: Increases lipophilicity (LogP) of the payload.

-

pH Sensitivity: The tertiary amine (N1) can be protonated in acidic microenvironments (e.g., lysosomes or tumor tissues), making it useful for pH-responsive drug delivery carriers.

Experimental Protocols

Protocol A: Quality Control & Purity Verification (GC-MS)

Context: Distinguishing the pentamethyl product from tetramethyl impurities is critical.

-

Sample Prep: Dilute 10 µL of 4-Amino-PMP in 1 mL of Dichloromethane (DCM).

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 250°C.

-

Hold 5 min.

-

-

Detection: Mass Spectrometer (EI source).

-

Validation Criteria:

-

Target Peak: ~170 m/z.

-

Key Fragment: Look for m/z 58 (dimethylaminomethyl cation) or specific fragmentation of the N-methyl group which is absent in the tetramethyl analog (MW ~156).

-

Protocol B: Amide Coupling (Derivatization)

Context: Attaching 4-Amino-PMP to a carboxylic acid drug payload.

-

Activation: Dissolve 1.0 eq of the Carboxylic Acid in dry DMF under Argon. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 min.

-

Addition: Add 1.1 eq of 4-Amino-1,2,2,6,6-pentamethylpiperidine dropwise.

-

Reaction: Stir at Room Temperature for 4–12 hours. Monitor via TLC (stain with Ninhydrin; free amine is purple, product is UV active if payload is aromatic).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Note: Avoid strong acid washes (e.g., 1M HCl) during workup, as the basic piperidine nitrogen will protonate and drag the product into the aqueous phase.

-

Pharmaceutical & Biomedical Implications[2][6]

While often overshadowed by its use in plastics, the 4-Amino-PMP scaffold has specific utility in the life sciences.

5.1 Ganglionic Blockade & Toxicology

Researchers must be aware that the 1,2,2,6,6-pentamethylpiperidine core (without the amino group) is known as Pempidine , a ganglionic blocker used historically for hypertension.

-

Safety Implication: Derivatives of 4-Amino-PMP may retain some nicotinic antagonist activity. Screening for off-target cardiovascular effects is mandatory during lead optimization.

5.2 Spin Labeling Precursors

4-Amino-PMP is the reduced precursor to 4-Amino-TEMPO-Methyl (although the N-methyl usually prevents direct stable radical formation without dealkylation). However, it is used to synthesize pro-fluorescent probes that activate upon oxidative cleavage of the N-methyl group, serving as sensors for Reactive Oxygen Species (ROS) in cellular assays.

Biomedical Workflow Visualization (DOT)

Figure 2: Mechanism of action for PMP-based pH-sensitive drug carriers.

References

-

ChemicalBook. (2025).[5] 4-Amino-1,2,2,6,6-pentamethylpiperidine Properties and Synthesis. Retrieved from

-

Thermo Fisher Scientific. (2024).[6] Safety Data Sheet: 1,2,2,6,6-Pentamethylpiperidine. Retrieved from

-

PubChem. (n.d.). Compound Summary: 1,2,2,6,6-Pentamethyl-4-piperidinamine. National Library of Medicine. Retrieved from

- Gugumus, F. (1993). Mechanisms of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability.

-

Sigma-Aldrich. (2025). Product Specification: 4-Amino-1,2,2,6,6-pentamethylpiperidine.[1][3][4][7] Retrieved from

Sources

- 1. 4-Amino-1,2,2,6,6-pentamethylpiperidine CAS# 40327-96-6 [gmall.chemnet.com]

- 2. 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 [chemicalbook.com]

- 4. labware-shop.com [labware-shop.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Amino-1,2,2,6,6-Pentamethylpiperidine Supplier & Manufacturer in China | Specifications, Safety, Price & Applications [pipzine-chem.com]

The Unseen Guardian: An In-depth Technical Guide to the Discovery and History of Hindered Amine Light Stabilizers

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the relentless assault of ultraviolet (UV) radiation has been the bane of polymeric materials, leading to their degradation and compromising their structural integrity and aesthetic appeal. This guide delves into the fascinating history and scientific evolution of a class of compounds that revolutionized polymer protection: Hindered Amine Light Stabilizers (HALS). We will journey from the initial struggles to mitigate photodegradation to the pioneering discovery of these remarkable molecules and their subsequent development into the sophisticated stabilizers used today. This document will explore the intricate mechanism of action that sets HALS apart, their chemical evolution through various generations, and the key scientific milestones that have cemented their place as indispensable tools in material science.

The Pervasive Challenge of Polymer Photodegradation

Polymers, the versatile workhorses of modern materials science, are inherently susceptible to degradation upon exposure to sunlight. This process, known as photo-oxidation, is a complex cascade of chemical reactions initiated by the absorption of UV radiation. The energy from UV light can excite molecules within the polymer, leading to the formation of highly reactive free radicals. These radicals then propagate a chain reaction, cleaving polymer chains, causing cross-linking, and ultimately resulting in undesirable changes such as discoloration, brittleness, cracking, and a loss of mechanical properties.

Early attempts to combat this degradation primarily relied on UV absorbers, compounds that preferentially absorb harmful UV radiation and dissipate it as harmless heat. While effective to a degree, their protective mechanism is sacrificial; they are consumed over time, leading to a finite lifespan of protection. The quest for a more enduring solution set the stage for a paradigm shift in polymer stabilization.

The Dawn of a New Era: The Discovery of Hindered Amines

The breakthrough in light stabilization came in the early 1970s with the pioneering work of chemists at the Swiss company Ciba-Geigy (now part of BASF).[1] Their research focused on a class of compounds based on a sterically hindered piperidine ring structure: 2,2,6,6-tetramethylpiperidine derivatives .[2][3][4] These molecules, which would come to be known as Hindered Amine Light Stabilizers (HALS), exhibited a remarkable and previously unseen ability to protect polymers from the ravages of UV light.

Unlike their UV absorber predecessors, HALS do not primarily function by absorbing UV radiation.[2] Instead, they act as potent radical scavengers, interrupting the photo-oxidative degradation cycle. This fundamental difference in their mechanism of action is the key to their exceptional long-term efficacy.

The initial commercial success of HALS can be attributed to the introduction of products like Tinuvin® 770 by Ciba-Geigy, a low-molecular-weight HALS that demonstrated superior performance compared to existing stabilizers.[1]

Unraveling the Mechanism: The Denisov Cycle

A crucial milestone in understanding how HALS function was the elucidation of their regenerative radical scavenging mechanism, a process now widely known as the Denisov Cycle , named after the Russian chemist Evguenii T. Denisov who extensively studied these reactions.[2]

The Denisov Cycle is a catalytic process in which the HALS molecule is not consumed but is regenerated, allowing a single molecule to neutralize multiple free radicals. This cyclic nature explains the extraordinary longevity and efficiency of HALS.[2]

The cycle can be broadly described in the following steps:

-

Initiation: The secondary amine of the HALS molecule is oxidized by peroxy radicals (ROO•) or other oxidative species present in the polymer to form a stable nitroxyl radical (>N-O•).

-

Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming a non-radical amino ether.

-

Regeneration: The amino ether can then react with another peroxy radical to regenerate the nitroxyl radical and form a stable, non-radical hydroperoxide.

This continuous cycle of radical trapping and regeneration effectively terminates the degradation chain reactions, preserving the integrity of the polymer.

Visualizing the Denisov Cycle

Caption: A typical experimental workflow for evaluating the performance of a new HALS.

Conclusion: An Enduring Legacy of Protection

The discovery and development of hindered amine light stabilizers represent a landmark achievement in polymer science. From their serendipitous discovery to the sophisticated, multi-generational products available today, HALS have provided an elegant and enduring solution to the persistent problem of photodegradation. Their unique regenerative mechanism, the Denisov Cycle, sets them apart from all other stabilizer classes and is a testament to the ingenuity of the chemists who unraveled its complexities. As material demands continue to evolve, the ongoing innovation in HALS chemistry will undoubtedly play a pivotal role in creating more durable and sustainable polymeric materials for the future.

References

Sources

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 3. EP0173050B1 - Selected 2,2,6,6-tetramethyl-4-piperidinyl derivatives and their use as light stabilizers - Google Patents [patents.google.com]

- 4. EP0127356A2 - A 2,2,6,6-tetramethylpiperidine derivative, its production and its use as a stabilizer for synthetic resins - Google Patents [patents.google.com]

Toxicological Profile: 4-Amino-1,2,2,6,6-pentamethylpiperidine

CAS No: 40327-96-6 Technical Guide for Research & Development

Executive Summary

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6) is a specialized hindered amine used primarily as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and pharmaceutical agents.[1][2][3] Its toxicological profile is dominated by its high alkalinity and acute oral toxicity .

This guide synthesizes available toxicological data, regulatory classifications, and experimental protocols.[4] The compound is classified as Acute Toxic (Category 3, Oral) and Skin Corrosive (Category 1B) . Researchers must treat this substance as a high-hazard chemical capable of causing immediate, irreversible tissue damage upon contact and systemic toxicity upon ingestion.

Chemical Identity & Physicochemical Properties

Understanding the physical state and alkalinity is prerequisite to predicting bioavailability and local toxicity.

| Property | Data | Relevance to Toxicology |

| CAS Number | 40327-96-6 | Unique Identifier (Distinct from 4-hydroxy analog CAS 2403-88-5) |

| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | Structure defines steric hindrance and basicity |

| Molecular Formula | C₁₀H₂₂N₂ | MW: 170.30 g/mol |

| Physical State | Colorless to light yellow liquid | High mobility; rapid dermal penetration potential |

| Boiling Point | 216–218 °C | Low volatility at room temperature |

| Flash Point | 93 °C | Combustible; flammability risk is secondary to toxicity |

| pKa (Estimated) | ~11.2 (Parent piperidine) | Critical: High pH drives corrosive effects |

Mammalian Toxicological Profile

3.1 Acute Toxicity

The primary route of severe systemic toxicity is ingestion. The compound acts as a ganglionic blocker (structurally related to pempidine) and a corrosive agent.

-

Oral (Rat/Mouse): Classified as Acute Tox. 3 (H301) .

-

Estimated LD50:50 – 300 mg/kg (Rat).

-

Mechanism: Rapid absorption from the GI tract leading to potential CNS depression, autonomic nervous system blockade, and corrosive damage to esophageal/gastric mucosa.

-

-

Dermal: Data is limited, but the corrosive nature implies that systemic toxicity can occur via skin absorption if the chemical burns through the stratum corneum.

-

Inhalation: Vapors or mists are highly irritating to the upper respiratory tract (H335).

3.2 Irritation & Corrosion

Due to the unhindered primary amine group at position 4 and the tertiary amine in the ring, the molecule is strongly basic.

-

Skin: Corrosive (Category 1B) . Causes severe burns (H314). Necrosis can occur within minutes of exposure.

-

Eyes: Serious Eye Damage (Category 1) . Risk of permanent corneal opacity and blindness (H318).

3.3 Genotoxicity & Mutagenicity

-

Ames Test (Bacterial Reverse Mutation): Generally Negative .

-

Context: Hindered amines (HALS precursors) typically do not exhibit mutagenic activity in Salmonella typhimurium strains (TA98, TA100) with or without metabolic activation (S9).

-

Structure-Activity Relationship (SAR): Lacks the aromatic nitro or aromatic amine moieties typically associated with DNA intercalation or adduct formation.

-

3.4 Specific Target Organ Toxicity (STOT)

-

Single Exposure: Respiratory tract irritation (Category 3).

-

Repeated Exposure: No specific data available, but chronic exposure to corrosive amines often leads to reactive airway dysfunction syndrome (RADS) or chronic dermatitis.

Ecotoxicological Profile

As a hindered amine, this compound is persistent and toxic to aquatic organisms.

-

Aquatic Toxicity: Harmful to aquatic life with long lasting effects (H412) .[5]

-

Fish (LC50, 96h): Estimated 10–100 mg/L (based on SAR with similar piperidines).

-

Daphnia (EC50, 48h): Highly sensitive to pH changes induced by the amine.

-

-

Persistence: Not readily biodegradable. The steric hindrance around the nitrogen atoms protects the molecule from rapid enzymatic degradation.

Experimental Methodologies (OECD Protocols)

For researchers generating new data, the following OECD guidelines are the gold standard.

5.1 Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

-

Principle: A stepwise procedure using 3 animals of a single sex per step.

-

Protocol:

-

Starvation: Fast animals prior to dosing.

-

Dosing: Administer starting dose (e.g., 50 mg/kg) via gavage.

-

Observation: Monitor for 14 days. Key signs: tremors, salivation, lethargy.

-

Decision: If mortality occurs >1/3, lower dose. If 0/3 mortality, increase dose.

-

Necropsy: Required for all animals to assess gross pathology (gastric lesions).

-

5.2 Bacterial Reverse Mutation Test (OECD 471 - Ames Test)

-

Strains: S. typhimurium TA1535, TA1537, TA98, TA100, and E. coli WP2 uvrA.

-

Activation: Perform with (+S9) and without (-S9) metabolic activation.

-

Self-Validating Controls:

-

Negative Control: Solvent only (spontaneous reversion rate).

-

Positive Control: Known mutagens (e.g., Sodium azide for TA1535, 2-Aminoanthracene for +S9).

-

-

Criteria: A 2-fold increase in revertant colonies compared to control indicates a positive result.

Visualizations

Diagram 1: Toxicological Mode of Action (MoA)

This diagram illustrates the dual-pathway toxicity: local corrosive effects driven by pH and systemic effects driven by the piperidine pharmacophore.

Caption: Dual Mode of Action showing local corrosive tissue damage via alkalinity and systemic neurotoxicity via receptor antagonism.

Diagram 2: Acute Oral Toxicity Testing Decision Tree (OECD 423)

A logic flow for determining the LD50 range while minimizing animal usage.

Caption: Decision logic for OECD 423 to classify Acute Oral Toxicity (GHS Categories).

References

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6).[2] Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-1,2,2,6,6-pentamethylpiperidine. Retrieved from

-

Organisation for Economic Co-operation and Development (OECD). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[6][7] Retrieved from

-

PubChem. Compound Summary for CID 693792: 4-Amino-1,2,2,6,6-pentamethylpiperidine.[2] National Library of Medicine. Retrieved from

-

Spinks, A., & Young, E. H. (1958). The pharmacological actions of pempidine and its ethyl homologue. Nature, 181, 1397.[8] (Reference for systemic pharmacological mechanism of pentamethylpiperidines).

Sources

- 1. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 [chemicalbook.com]

- 2. 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-1,2,2,6,6-Pentamethylpiperidine Supplier & Manufacturer in China | Specifications, Safety, Price & Applications [pipzine-chem.com]

- 4. Section 11 | Safety Data Sheet Compliance Tool [whmis.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Pempidine [drugfuture.com]

Methodological & Application

Advanced Application Note: 4-Amino-1,2,2,6,6-pentamethylpiperidine in Polymer Chemistry

Executive Summary & Chemical Profile[1]

4-Amino-1,2,2,6,6-pentamethylpiperidine (4-Amino-PMP) represents a critical dual-function scaffold in modern polymer science. Unlike passive additives, its molecular architecture combines a highly reactive primary amine with a sterically hindered tertiary amine core. This unique structure allows it to serve as both a reactive building block for functional monomers and a precursor for high-performance stabilizers (HALS).

Chemical Profile

| Property | Specification |

| CAS Number | 2403-88-5 |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Key Functionalities | Primary Amine ( |

| pKa (Estimated) | ~10.5 (Primary amine), Sterically modulated basicity at ring nitrogen. |

Application I: Synthesis of Polymerizable HALS Monomers

Context: Physical loss of low-molecular-weight stabilizers via leaching or volatilization is a primary cause of polymer failure. Covalently binding the stabilizer to the polymer backbone solves this. 4-Amino-PMP is the standard precursor for synthesizing polymerizable HALS, such as 4-Methacrylamido-1,2,2,6,6-pentamethylpiperidine (MAPMP) .

Protocol A: Synthesis of MAPMP Monomer

Objective: Synthesize a methacrylamide-functionalized HALS monomer for copolymerization.

Reagents:

-

4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)[2]

-

Methacryloyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Inhibitor: Hydroquinone monomethyl ether (MEHQ) (100 ppm)

Step-by-Step Methodology:

-

Setup: Purge a 3-neck round-bottom flask with dry nitrogen. Add 4-Amino-PMP and TEA to anhydrous DCM. Cool the solution to 0–5°C using an ice bath to minimize side reactions and exotherms.

-

Addition: Add Methacryloyl chloride dropwise over 60 minutes. Critical: Maintain temperature <10°C. The steric bulk of the pentamethyl ring does not hinder the primary amine acylation, but heat control is vital to prevent polymerization of the vinyl group.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9) or FTIR (disappearance of N-H stretch).

-

Workup:

-

Wash the organic phase with 5%

(2x) to remove excess acid/chloride. -

Wash with Brine (1x).

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from n-hexane or cyclohexane.

Visualization: Monomer Synthesis Pathway

Caption: Nucleophilic acyl substitution pathway converting 4-Amino-PMP into a polymerizable methacrylamide monomer.[1]

Application II: Post-Polymerization Modification (Grafting)

Context: For pre-existing polymers containing electrophilic groups (anhydrides, epoxides, isocyanates), 4-Amino-PMP serves as a grafting agent. This is particularly effective for Maleic Anhydride (MA) copolymers (e.g., Styrene-Maleic Anhydride, SMA), creating "bound" stabilizers that resist migration.

Protocol B: Grafting onto SMA Copolymers

Objective: Functionalize an SMA backbone with PMP moieties via ring-opening amidation.

Reagents:

-

SMA Copolymer (containing ~20-50 mol% anhydride groups)

-

4-Amino-PMP (0.5 – 1.0 eq relative to anhydride groups)

-

Solvent: Methyl Ethyl Ketone (MEK) or DMF (depending on polymer solubility)

Step-by-Step Methodology:

-

Dissolution: Dissolve SMA copolymer in MEK (10 wt% solution) at 60°C under stirring until clear.

-

Reactive Grafting: Add 4-Amino-PMP dissolved in minimal MEK dropwise.

-

Imidization (Optional but Recommended):

-

To close the ring and form a stable imide linkage, heat the solution to reflux (or 120°C in DMF) for 6-12 hours with azeotropic removal of water (Dean-Stark trap) or chemical dehydration (Acetic Anhydride/Sodium Acetate).

-

Why Imidize? Imides are thermally more stable than amic acids and reduce water sensitivity.

-

-

Precipitation: Pour the reaction mixture into excess cold methanol or diethyl ether. Filter and vacuum dry.

Visualization: Grafting & Imidization Workflow

Caption: Two-step grafting mechanism: Ring-opening amidation followed by thermal imidization.

Application III: Precursor for NMP Controllers (Nitroxides)

Context: Beyond stabilization, the pentamethylpiperidine scaffold is the precursor to Nitroxide Mediated Polymerization (NMP) controllers. Oxidizing 4-Amino-PMP (or its acetamide derivative) yields 4-Amino-TEMPO derivatives, which mediate the controlled growth of polymer chains.

Mechanism: The sterically hindered nitroxide radical reversibly caps the growing polymer chain, suppressing termination and enabling "living" polymerization characteristics (narrow polydispersity).

Protocol C: Oxidation to Nitroxide (General Guide)

-

Protection: Acetylate the primary amine (using Acetic Anhydride) to protect it from side reactions during oxidation.

-

Oxidation: Treat the protected amine with Hydrogen Peroxide (

) and a catalyst (typically Sodium Tungstate, -

Isolation: The resulting red/orange solid is the nitroxide radical (e.g., 4-Acetamido-TEMPO).

Performance Validation: Accelerated Weathering

Objective: Verify the efficacy of PMP-modified polymers against photo-oxidation.

Method: ASTM G154 or ISO 4892-2 (Xenon Arc / QUV). Metrics:

-

Carbonyl Index (CI): Monitor the growth of carbonyl peaks (1700-1750 cm⁻¹) via FTIR over time.

-

Formula:

(where

-

-

Yellowing Index (YI): Measure color shift (

) using a colorimeter.

Expected Results:

| Sample Type | Time to Failure (50% Loss of Tensile Strength) | Carbonyl Index Growth Rate |

|---|---|---|

| Unstabilized Polymer | 200 - 500 hours | High |

| PMP-Grafted Polymer | > 2000 hours | Low / Plateau |

References

-

Synthesis of HALS Monomers

- Title: "Synthesis and copolymerization of 4-methacrylamido-2,2,6,6-tetramethylpiperidine."

- Source:Journal of Polymer Science: Polymer Chemistry Edition.

-

URL:[Link] (General Journal Link for verification of field standards).

-

Grafting on Maleic Anhydride

- Title: "Grafting amino drugs to poly(styrene-alt-maleic anhydride) as a potential method for drug release.

- Source:SciELO / Polímeros.

-

URL:[Link] (Grounding for anhydride-amine reaction).

-

Oxidation to Nitroxides (Organic Syntheses)

-

Chemical Data & Safety

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0033529A1 - Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 4. 4-Amino-1,2,2,6,6-pentamethylpiperidine, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 5. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 6. ijcea.org [ijcea.org]

- 7. mdpi.com [mdpi.com]

- 8. CN107674019B - Synthetic method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

4-Amino-1,2,2,6,6-pentamethylpiperidine as a hindered amine light stabilizer

Advanced Stabilization of Pharmaceutical Packaging & Biomedical Polymers[1][2][3][4]

Executive Summary

In pharmaceutical development, the stability of the drug product is inextricably linked to the integrity of its primary packaging. 4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS: 40327-96-6) represents a critical class of Hindered Amine Light Stabilizers (HALS).[1] Unlike passive UV absorbers, this compound acts as a radical scavenger, interrupting the auto-oxidation cycle of polymers used in medical devices and packaging (e.g., PP, PE, COC).

This guide focuses on its application as a reactive HALS intermediate . Its primary amino group allows for covalent attachment to polymer backbones, significantly reducing the risk of extractables and leachables (E&L) —a paramount concern in regulatory submissions for parenteral and ophthalmic drug products.

Chemical Profile & Technical Specifications[1][2][5][6]

| Property | Specification | Relevance to Pharma Application |

| IUPAC Name | 1,2,2,6,6-Pentamethylpiperidin-4-amine | Specificity in regulatory filing. |

| CAS Number | 40327-96-6 | Unique identifier for TSCA/REACH compliance. |

| Molecular Weight | 170.30 g/mol | Low MW facilitates easy grafting/reaction. |

| Appearance | Colorless to pale yellow liquid | Minimal impact on packaging aesthetics/clarity. |

| Boiling Point | ~215–218 °C | Stable during high-temp polymer extrusion. |

| Basicity (pKa) | ~10.6 (Predicted) | Critical: High basicity requires careful handling with acidic drug formulations if not covalently bound. |

| Solubility | Soluble in organic solvents (MeOH, DCM) | Compatible with standard synthesis workflows. |

Mechanism of Action: The Modified Denisov Cycle

The efficacy of 4-Amino-1,2,2,6,6-pentamethylpiperidine lies in its ability to form a stable nitroxyl radical (

The N-Methyl Advantage: Unlike unsubstituted HALS (N-H), the N-methyl group in this compound reduces the propensity for interaction with acidic catalyst residues often found in polyolefins, preventing the deactivation of the stabilizer before it can function.

The Anchoring Advantage: The 4-amino group is a nucleophilic handle. By reacting this amine with functionalized polymers (e.g., containing anhydride or carboxyl groups), the HALS becomes immobilized .

Visualization: The Radical Scavenging Pathway

Caption: The regenerative Denisov Cycle showing how the HALS species traps destructive polymer radicals (R•) and regenerates via peroxy radicals (ROO•).

Application Protocols

Protocol A: Covalent Grafting to Maleated Polypropylene (Synthesis of Non-Leaching HALS)

Objective: To create a stabilized masterbatch where the HALS is chemically bound to the polymer, preventing migration into liquid drug formulations.

Materials:

-

Polypropylene-graft-maleic anhydride (PP-g-MAH)

-

Xylene (Solvent)

-

Dean-Stark apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve 10g of PP-g-MAH in 100mL of boiling xylene in a round-bottom flask equipped with a reflux condenser. Ensure complete dissolution (temp ~130°C).

-

Stoichiometric Calculation: Calculate the molar equivalent of maleic anhydride groups in the polymer. Add a 1.1x molar excess of 4-Amino-PMP .

-

Imidization Reaction: Add the amine slowly to the hot polymer solution.

-

Mechanistic Insight: The primary amine reacts with the anhydride ring to form an amic acid intermediate, which then cyclizes to a stable imide linkage upon heating.

-

-

Dehydration: Attach a Dean-Stark trap. Reflux for 4-6 hours to remove the water byproduct, driving the equilibrium toward the imide.

-

Precipitation: Cool the solution to ~80°C and pour slowly into excess cold acetone (nonsolvent) to precipitate the functionalized polymer.

-

Purification: Filter the precipitate and wash extensively with acetone to remove unreacted amine. This step is critical for passing E&L testing later.

-

Drying: Vacuum dry at 60°C overnight.

Self-Validation:

-

FTIR Check: Look for the disappearance of anhydride peaks (1780 cm⁻¹) and the appearance of imide carbonyl peaks (~1710 cm⁻¹ and 1660 cm⁻¹).

Protocol B: Accelerated Photo-Stability Testing (ICH Q1B Compliance)

Objective: Validate the efficacy of the HALS-modified polymer in protecting photosensitive drug surrogates.

Materials:

-

Injection-molded plaques of HALS-grafted PP (from Protocol A).

-

Control plaques (unmodified PP).

-

Q-Sun Xenon Test Chamber (or equivalent).

Methodology:

-

Sample Preparation: Mold 1mm thick plaques.

-

Exposure: Place samples in the Xenon arc chamber.

-

Settings: Irradiance 0.35 W/m² @ 340nm; Black Panel Temp 63°C.

-

Duration: Exposure equivalent to 1.2 million lux hours (ICH Q1B standard for drug products).

-

-

Sampling Intervals: Remove replicates at 0, 100, 300, and 500 hours.

-

Analysis: Measure Carbonyl Index (CI) via FTIR.

-

Calculation:

-

Interpretation: A lower rate of CI increase indicates successful radical scavenging.

-

Protocol C: Trace Quantification of Free Amine (Leachables Analysis)

Objective: Ensure the final material does not release toxic free amine.

Technique: GC-MS (Gas Chromatography - Mass Spectrometry) Column: DB-5ms or equivalent (30m x 0.25mm).

Extraction Protocol:

-

Cut 1g of polymer into micron-sized granules.

-

Soxhlet extract with Methanol for 24 hours.

-

Concentrate extract to 1mL under nitrogen.

GC Parameters:

-

Injector: 250°C, Splitless.

-

Oven: 50°C (1 min hold) -> 10°C/min -> 280°C.

-

Detection: SIM mode monitoring m/z 170 (molecular ion) and m/z 58 (base peak).

-

Limit of Quantitation (LOQ): Must be established < 0.1 ppm for pharma compliance.

Data Analysis & Comparative Performance

The following table illustrates the theoretical performance improvement when using covalent anchoring versus physical blending.

| Parameter | Physical Blend (Standard HALS) | Covalently Grafted (4-Amino-PMP) | Benefit |

| Migration to Surface | High (Blooming observed) | None | Prevents contamination of drug product. |

| Thermal Stability | Volatilization > 200°C | Stable > 280°C | Allows for higher temperature sterilization (autoclave). |

| Extraction in Ethanol | > 80% loss after 24h | < 1% loss after 24h | Resistant to alcohol-based disinfectants. |

| Stabilization Efficiency | High (Initial) | High (Sustained) | Long-term shelf life assurance. |

Safety & Handling (SDS Summary)

Hazard Classification:

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).[3]

Critical Handling Steps:

-

Engineering Controls: Always handle in a fume hood. The amine vapor is potent and irritating.

-

PPE: Butyl rubber gloves are recommended over nitrile for extended contact. Wear a full face shield during synthesis (Protocol A).

-

Neutralization: In case of spill, neutralize with dilute acetic acid before absorbing with inert material.

References

-

PubChem. (2025).[6] 4-Amino-1,2,2,6,6-pentamethylpiperidine Compound Summary. National Library of Medicine. [Link]

-

Chinelatto, M. A., et al. (2014). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine. Polímeros. [Link]

-

Gugumus, F. (1993). Mechanisms of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability.[7][8] (Contextual grounding for Denisov Cycle).

Sources

- 1. 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE | 40327-96-6 [chemicalbook.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. fishersci.ie [fishersci.ie]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. additivesforpolymer.com [additivesforpolymer.com]

The Versatile Workhorse: Application Notes for 4-Amino-1,2,2,6,6-pentamethylpiperidine in Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Unique Sterically Hindered Amine

4-Amino-1,2,2,6,6-pentamethylpiperidine is a fascinating and versatile building block for organic synthesis, particularly for researchers, scientists, and professionals in drug development. Its structure, characterized by a sterically encumbered tertiary amine and a reactive primary amine, offers a unique combination of properties that can be strategically exploited in a variety of synthetic transformations. The bulky pentamethylpiperidine moiety imparts significant steric hindrance, rendering the tertiary amine largely non-nucleophilic, a crucial attribute for its application as a selective base. Simultaneously, the primary amino group at the 4-position serves as a versatile handle for the introduction of diverse functionalities, making it an ideal scaffold for the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials like Hindered Amine Light Stabilizers (HALS).

This application note provides an in-depth guide to the practical applications of 4-Amino-1,2,2,6,6-pentamethylpiperidine, complete with detailed protocols and the scientific rationale behind the experimental designs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | PubChem |

| Molecular Weight | 170.30 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents | - |

Core Application I: A Robust Building Block for High-Performance Hindered Amine Light Stabilizers (HALS)

The primary industrial application of sterically hindered amines lies in the synthesis of HALS, which are critical additives for preventing the photo-oxidative degradation of polymers. The N-methylated piperidine moiety in 4-Amino-1,2,2,6,6-pentamethylpiperidine is a key structural feature for effective light stabilization. The following protocol details the synthesis of a monomer that can be polymerized to yield a high-molecular-weight HALS, thereby enhancing its longevity and performance within a polymer matrix.

Protocol 1: Synthesis of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acrylamide

This protocol outlines the acylation of the primary amino group of 4-Amino-1,2,2,6,6-pentamethylpiperidine with acryloyl chloride to produce a polymerizable HALS monomer.

Diagram: Synthetic Pathway to a HALS Monomer

Caption: A streamlined workflow for the synthesis of a polymerizable HALS monomer.

Materials:

-

4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)

-

Acryloyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Acylating Agent: Dissolve acryloyl chloride (1.1 eq) in anhydrous DCM in a dropping funnel and add it dropwise to the cooled solution of the amine over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1,2,2,6,6-pentamethylpiperidin-4-yl)acrylamide.

Causality of Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Anhydrous Conditions: Acryloyl chloride is highly reactive towards water. Anhydrous conditions are crucial to prevent its hydrolysis and ensure high yields of the desired product.

-

0 °C Addition: The reaction is exothermic. Dropwise addition at low temperature helps to control the reaction rate and minimize side reactions.

Core Application II: A Privileged Scaffold for Pharmaceutical and Agrochemical Discovery

The piperidine moiety is a common structural motif in a vast array of pharmaceuticals and agrochemicals. 4-Amino-1,2,2,6,6-pentamethylpiperidine serves as an excellent starting material for the synthesis of novel, substituted piperidines, enabling the exploration of new chemical space in drug discovery.

Protocol 2: Reductive Amination for the Synthesis of N-Substituted Derivatives

This protocol details the reductive amination of a ketone with 4-Amino-1,2,2,6,6-pentamethylpiperidine, a fundamental transformation for introducing a wide range of substituents at the 4-amino position.

Diagram: Reductive Amination Workflow

Caption: General workflow for the synthesis of N-substituted piperidines via reductive amination.

Materials:

-

4-Amino-1,2,2,6,6-pentamethylpiperidine (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-